N-(2,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide
Overview
Description
N-(2,4-dimethylphenyl)-N'-(4-methylbenzyl)ethanediamide is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.152477885 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occupational Exposure to Solvents
Research into the health effects of occupational exposure to chlorinated solvents highlights concerns about central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. This area of study emphasizes the importance of understanding the toxicological profiles of chemical compounds used in industrial settings (Ruder, 2006).
Environmental Contaminants
Studies on novel brominated flame retardants (NBFRs) and their occurrence in indoor environments underscore the need for research on the occurrence, environmental fate, and toxicity of such compounds. This reflects a growing concern over the environmental impact of chemical compounds used as additives in consumer products (Zuiderveen, Slootweg, & de Boer, 2020).
Liquid Crystal Research
Investigations into methylene-linked liquid crystal dimers and their phase transitions highlight the significance of chemical structure in determining the physical properties of materials. Such research is crucial for the development of advanced materials with specific optical properties (Henderson & Imrie, 2011).
Nutraceutical Potential
The study of polyphenols and their health benefits illustrates the interest in natural phytochemicals for preventing chronic diseases. This research area explores the therapeutic potential of chemical compounds derived from natural sources (Rasouli, Farzaei, & Khodarahmi, 2017).
Toxicology and Environmental Fate
Research on the occurrence, fate, and behavior of parabens in aquatic environments emphasizes the need to understand the environmental persistence and potential endocrine-disrupting effects of synthetic organic compounds used as preservatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-4-7-15(8-5-12)11-19-17(21)18(22)20-16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIADGQIMZVHALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.